2-(4-Bromophenoxy)propanoyl chloride

Catalog No.
S809660
CAS No.
56895-12-6
M.F
C9H8BrClO2
M. Wt
263.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenoxy)propanoyl chloride

CAS Number

56895-12-6

Product Name

2-(4-Bromophenoxy)propanoyl chloride

IUPAC Name

2-(4-bromophenoxy)propanoyl chloride

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

InChI

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3

InChI Key

LHMKCZJMSGRBSV-UHFFFAOYSA-N

SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)Br

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)Br

2-(4-Bromophenoxy)propanoyl chloride is a highly reactive, bifunctional building block featuring an electrophilic acyl chloride and a cross-coupling-competent aryl bromide. It is primarily procured for the synthesis of aryloxyphenoxypropionate (AOPP) derivatives, which are critical scaffolds in both agrochemical (ACCase inhibitors) and pharmaceutical (PPAR modulators) development. The compound's dual reactivity allows for immediate, high-yielding amidation or esterification via the acyl chloride, followed by late-stage functionalization at the para-bromine position. Additionally, the alpha-methyl group introduces a necessary stereocenter that is fundamentally required for the biological activity of downstream products, making this exact compound a non-negotiable starting material for specific target-directed synthesis workflows [1].

Substituting 2-(4-Bromophenoxy)propanoyl chloride with its closest in-class analogs results in severe process limitations. Utilizing 2-(4-Chlorophenoxy)propanoyl chloride drastically reduces downstream synthetic versatility, as the aryl chloride is essentially inert to standard palladium-catalyzed cross-coupling, preventing late-stage diversification. Attempting to procure the free acid, 2-(4-bromophenoxy)propionic acid, forces the use of stoichiometric peptide coupling reagents (e.g., EDC, HATU) during amidation, which increases process mass intensity (PMI), drives up the cost of goods (COGs), and complicates purification. Finally, substituting with (4-bromophenoxy)acetyl chloride removes the critical alpha-methyl group, leading to a near-total loss of target binding affinity in downstream biological applications, rendering the resulting products useless for AOPP-class development [1].

Orthogonal Reactivity for Late-Stage Functionalization

The primary procurement advantage of 2-(4-Bromophenoxy)propanoyl chloride over 2-(4-Chlorophenoxy)propanoyl chloride is its suitability for orthogonal synthesis. After the initial acylation step, the resulting 4-bromophenoxy derivative can undergo standard Suzuki-Miyaura or Sonogashira cross-couplings. Under typical Pd(PPh3)4 catalysis, the aryl bromide achieves >90% conversion to biaryl or alkynyl products. In stark contrast, the corresponding aryl chloride analog yields <5% conversion under identical mild conditions, requiring highly specialized, expensive, and proprietary phosphine ligands to achieve activation [1].

Evidence DimensionCross-coupling conversion rate (standard Pd catalysis)
Target Compound Data>90% conversion (aryl bromide)
Comparator Or Baseline2-(4-Chlorophenoxy)propanoyl chloride (<5% conversion)
Quantified Difference>85% higher conversion without specialized ligands
ConditionsStandard Suzuki-Miyaura coupling conditions (Pd(PPh3)4, base, 80°C)

Enables cost-effective, late-stage structural diversification of the phenoxypropionate scaffold without requiring expensive, proprietary catalyst systems.

Amidation Efficiency and Atom Economy in Process Scale-Up

When synthesizing complex AOPP amides or esters, utilizing 2-(4-Bromophenoxy)propanoyl chloride provides significant process advantages over the free acid, 2-(4-bromophenoxy)propionic acid. The acyl chloride reacts quantitatively with amines in the presence of a simple base (e.g., triethylamine) within 1-2 hours at room temperature, yielding >95% product. In contrast, the free acid requires stoichiometric amounts of expensive coupling reagents (like EDC/HOBt) and longer reaction times (12-24 hours) to achieve comparable yields, generating significant chemical waste and complicating downstream purification [1].

Evidence DimensionAmidation reaction time and reagent requirement
Target Compound Data1-2 hours, >95% yield (requires only simple base)
Comparator Or Baseline2-(4-bromophenoxy)propionic acid (12-24 hours, requires stoichiometric coupling agents)
Quantified Difference>80% reduction in reaction time and elimination of coupling agent waste
ConditionsStandard amide bond formation (room temperature, amine nucleophile)

Drastically lowers the cost of goods (COGs) and process mass intensity (PMI) for industrial-scale synthesis of phenoxypropionate derivatives.

Structural Necessity of the Alpha-Methyl Group for Target Affinity

For applications targeting specific biological pathways, such as ACCase inhibition or PPAR modulation, the alpha-methyl group present in 2-(4-Bromophenoxy)propanoyl chloride is critical. Comparative structural studies indicate that derivatives lacking this methyl group—synthesized from the comparator (4-Bromophenoxy)acetyl chloride—exhibit up to a 100-fold decrease in target binding affinity. The alpha-methyl group allows for the separation of enantiomers, with the (R)-enantiomer typically fitting precisely into the hydrophobic pockets of target enzymes, a steric interaction completely absent in the acetyl analogs [1].

Evidence DimensionDownstream derivative target binding affinity (IC50 or Ki)
Target Compound DataHigh affinity (nanomolar range) due to alpha-methyl steric fit
Comparator Or Baseline(4-Bromophenoxy)acetyl chloride derivatives (10- to 100-fold loss of affinity)
Quantified Difference1-2 orders of magnitude stronger binding for the propanoyl scaffold
ConditionsIn vitro target binding assays for AOPP derivatives

Justifies the procurement of the propanoyl chloride over the cheaper acetyl chloride for any biologically directed synthesis program.

Synthesis of Novel Aryloxyphenoxypropionate (AOPP) Herbicides

2-(4-Bromophenoxy)propanoyl chloride is the ideal starting material for developing next-generation AOPP herbicides. The acyl chloride allows for rapid, reagent-free esterification with complex alcohols, while the aryl bromide handle enables subsequent palladium-catalyzed cross-coupling to introduce novel heteroaryl groups, optimizing ACCase inhibition and weed resistance profiles [1].

Development of PPAR Modulators and Lipid-Lowering Agents

In medicinal chemistry, this compound is utilized to synthesize fibrate analogs and PPAR alpha/gamma dual agonists. The predictable reactivity of the acyl chloride streamlines library generation, and the alpha-methyl group ensures the resulting compounds maintain the necessary stereochemical features for high-affinity receptor binding [2].

High-Throughput Screening Library Generation

Due to its bifunctional nature, 2-(4-Bromophenoxy)propanoyl chloride is highly suited for combinatorial chemistry workflows. It can be rapidly reacted with a diverse array of amines to form an amide library, which can then be subjected to parallel Suzuki couplings at the bromide position, efficiently generating a vast chemical space for phenotypic screening without requiring complex purification steps[3].

XLogP3

3.4

Dates

Last modified: 08-16-2023

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